N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide
Description
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chromene moiety, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Properties
IUPAC Name |
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-15-14(16-21-10)9-17(2)22(18,19)12-5-6-13-11(8-12)4-3-7-20-13/h5-6,8H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXBCDQKTRRNAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN(C)S(=O)(=O)C2=CC3=C(C=C2)OCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The chromene moiety can be synthesized through cyclization reactions involving salicylaldehyde derivatives and appropriate nucleophiles .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of sulfonamide analogs with different substituents .
Scientific Research Applications
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxadiazole ring and sulfonamide group are known to participate in hydrogen bonding and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity . The chromene moiety may also contribute to the compound’s biological effects by interacting with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds share the oxadiazole ring and have been studied for their pharmacological properties.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a similar oxadiazole ring and has applications in energetic materials.
1,3,4-oxadiazole derivatives: These compounds are widely studied for their biological activities and potential therapeutic applications.
Uniqueness
N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydro-2H-chromene-6-sulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the chromene moiety, in particular, sets it apart from other oxadiazole derivatives and contributes to its potential as a versatile compound in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
